5,6-Decanedione
Description
Contextualization within Aliphatic Diketone Chemistry
5,6-Decanedione, also known by the synonym Bivaleryl, is an aliphatic α-diketone. ontosight.ai Its structure consists of a ten-carbon chain with two adjacent ketone functional groups at the fifth and sixth positions. ontosight.ai This places it within the broader class of diketones, which are organic compounds containing two carbonyl groups. The chemistry of diketones is diverse and dependent on the relative positions of the carbonyl groups. In α-diketones, such as this compound, the two carbonyl groups are directly adjacent to each other. This proximity gives rise to unique reactivity and spectroscopic properties. Diketones are valuable starting materials in the synthesis of a wide range of organic and coordination compounds. researchgate.net
Historical Perspectives on Diketone Research Methodologies
The study of diketones has a rich history, with early research focusing on their synthesis and characteristic reactions. Over the years, the methodologies employed to investigate these compounds have evolved significantly. Early methods often relied on classical chemical analysis and derivatization techniques. The advent of spectroscopic methods revolutionized the field. Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have become indispensable for the structural elucidation and characterization of diketones, including this compound. nih.gov Photochemical studies, dating back to the work of pioneers like Giacomo Ciamician and Paul Paternò, laid the groundwork for understanding the behavior of diketones upon exposure to light. nih.gov Ronald George Wreyford Norrish later made significant contributions to the field of photochemistry, with the Norrish Type I and Type II reactions becoming fundamental concepts in understanding the photolytic cleavage of ketones and aldehydes. nih.govwikipedia.org
Scope and Significance of this compound in Academic Inquiry
This compound serves as a subject of academic inquiry in several areas of chemistry. Its synthesis and reactivity are of interest in the development of new synthetic methodologies. For instance, the oxidation of E-5-decene has been studied as a route to produce this compound. researchgate.netcdnsciencepub.com The photochemical behavior of α-diketones, including intramolecular hydrogen abstraction and additions to multiple bonds, continues to be an active area of research. capes.gov.br The study of such reactions provides valuable mechanistic insights and has potential applications in organic synthesis. capes.gov.brscispace.com Furthermore, diketones are recognized for their role as photosensitizers and their applications in materials science as photoinitiators. researchgate.net
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 267-270 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether |
| CAS Number | 5579-73-7 |
Data sourced from ontosight.ainih.govguidechem.com
Synthesis and Industrial Production
A common laboratory synthesis of this compound involves the oxidation of the corresponding diol, decane-5,6-diol. ontosight.ai Another method is the oxidation of E-5-decene using an oxidizing agent like potassium permanganate (B83412) in slightly acidic aqueous acetone (B3395972) solutions. researchgate.netcdnsciencepub.com Research has shown that under these conditions, the ketol 5-hydroxy-6-decanone is formed as an initial product, which is then further oxidized to this compound. researchgate.netcdnsciencepub.com
Chemical Reactivity and Mechanistic Pathways
Photochemical Behavior: Norrish Type I and Type II Reactions
The photochemistry of ketones and aldehydes is largely characterized by Norrish reactions. wikipedia.org
Norrish Type I Reaction: This reaction involves the photochemical cleavage of the bond adjacent to the carbonyl group (α-cleavage) upon excitation, leading to the formation of two radical intermediates. wikipedia.orgedurev.in For this compound, this would involve the breaking of the C5-C6 bond or the bonds between the carbonyl carbons and the adjacent alkyl chains. The subsequent reactions of these radicals can lead to various products. rsc.org
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, forming a 1,4-biradical. wikipedia.org This biradical can then undergo further reactions, such as cleavage to form an alkene and an enol, or cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org
Role and Reactions in Organic Synthesis
Diketones are versatile building blocks in organic synthesis. ugent.beliverpool.ac.ukorgsyn.org The adjacent carbonyl groups in α-diketones like this compound can react with various reagents to form heterocyclic compounds, which are important structural motifs in many biologically active molecules. For example, α-diketones can be used in the synthesis of quinoxalines from benzyl (B1604629) ketones and aromatic 1,2-diamines. organic-chemistry.org They also undergo photocycloaddition reactions with alkenes and alkynes to produce oxetanes and other cyclic compounds. mdpi.com
Spectroscopic Analysis and Characterization
The structure of this compound can be confirmed using a variety of spectroscopic techniques.
| Spectroscopic Data |
| ¹³C NMR Spectroscopy |
| Mass Spectrometry (GC-MS) |
| Infrared (IR) Spectroscopy (Vapor Phase) |
Data sourced from nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic strong absorption band for the C=O stretching vibration of the ketone functional groups.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
5579-73-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
decane-5,6-dione |
InChI |
InChI=1S/C10H18O2/c1-3-5-7-9(11)10(12)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
JWBLHPVQAOSXRF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C(=O)CCCC |
Canonical SMILES |
CCCCC(=O)C(=O)CCCC |
Other CAS No. |
5579-73-7 |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Decanedione and Its Derivatives
Classical Approaches to Aliphatic 1,2-Diketone Synthesis
Traditional methods for synthesizing aliphatic 1,2-diketones have historically relied on strong oxidation conditions and foundational reactions that transform simple acyclic molecules into the desired diketone structure.
The direct oxidation of acyclic precursors like alkenes and alkynes represents the most straightforward strategy for forming 1,2-diketones. acs.org A specific and well-documented method for synthesizing 5,6-decanedione involves the oxidation of E-5-decene using potassium permanganate (B83412) in a slightly acidic aqueous acetone (B3395972) solution. researchgate.netcdnsciencepub.com
Another classical approach is the oxidation of internal alkynes. For instance, the oxidation of an internal alkyne like 5-decyne (B157701) can yield this compound. Various oxidizing agents have been employed for this transformation, including strong oxidants like potassium permanganate (KMnO₄) and oxone. tandfonline.com A metal-free approach involves the use of potassium persulfate (K₂S₂O₈) and ambient air, which can oxidize internal alkynes to the corresponding 1,2-diketones in a radical-mediated process. acs.orgorganic-chemistry.org
Table 1: Classical Oxidation Methods for 1,2-Diketone Synthesis
| Precursor | Oxidizing System | Key Features | Reference |
|---|---|---|---|
| E-5-Decene | KMnO₄ / Acetic Acid / Acetone-Water | Forms this compound via a ketol intermediate. | researchgate.net, cdnsciencepub.com |
| Internal Alkynes | K₂S₂O₈ / Ambient Air | Catalyst-free and transition-metal-free method. | organic-chemistry.org, acs.org |
| 1,2-Diols | N-Bromosuccinimide (NBS) / CCl₄ | Simple procedure for converting 1,2-diols to 1,2-diketones. | researchgate.net |
The synthesis of 1,2-diketones can also proceed through a two-step pathway involving the formation of an α-hydroxy ketone (or acyloin) intermediate, followed by its oxidation. rsc.org Research on the oxidation of E-5-decene with potassium permanganate has shown that the reaction initially forms the ketol, 5-hydroxy-6-decanone. researchgate.netcdnsciencepub.com This α-hydroxy ketone is then sequentially oxidized to the final product, this compound. researchgate.netcdnsciencepub.com The yield of this compound from the oxidation of the isolated ketol intermediate was found to be 83%. cdnsciencepub.com
More general methods for the α-hydroxylation of ketones have been developed, which can be applied to produce precursors for 1,2-diketones. A notable metal-free method uses a substoichiometric amount of molecular iodine with an oxidant like tert-butyl hydroperoxide (TBHP) to synthesize α-hydroxy ketones from various ketone precursors. rsc.orgrsc.orgnih.gov Once formed, the α-hydroxy ketone can be oxidized to the 1,2-diketone using various systems, including a gold-nanoparticle-catalyzed aerobic oxidation. rsc.org
Contemporary and Advanced Synthetic Strategies
Modern synthetic chemistry offers more sophisticated, efficient, and selective methods for constructing 1,2-diketones, primarily through the use of transition-metal catalysts. These approaches often operate under milder conditions and tolerate a wider range of functional groups compared to classical methods. researchgate.net
Transition-metal-catalyzed reactions, particularly those involving palladium and ruthenium, have become powerful tools for synthesizing 1,2-diketones. rsc.orgsioc-journal.cn These reactions include direct oxidations, carbonylative couplings, and rearrangements.
Palladium catalysts are exceptionally versatile in forming 1,2-diketones. A significant advancement is the Wacker-type oxidation of internal alkynes. A system using palladium(II) bromide (PdBr₂) and copper(II) bromide (CuBr₂) as co-catalysts effectively oxidizes various alkynes to 1,2-diketones using molecular oxygen as the terminal oxidant. organic-chemistry.orgorganic-chemistry.orgnih.gov This method is efficient, operates under neutral conditions, and avoids the use of harsh oxidants. organic-chemistry.org
Another powerful palladium-catalyzed strategy is the carbonylative coupling reaction. One such method involves the reaction of aryl or alkyl halides with organoaluminum reagents, using tert-butyl isocyanide as a carbon monoxide (CO) source. acs.orgorganic-chemistry.orgorganic-chemistry.org This three-component reaction provides good to excellent yields of unsymmetrical 1,2-diketones and demonstrates good functional group tolerance. organic-chemistry.orgacs.org Though often demonstrated with aryl halides, the method is also suitable for alkyl substrates, making it a viable, albeit indirect, route to aliphatic diketones. acs.org
Ruthenium catalysts offer a distinct set of methodologies for accessing 1,2-diketones. A highly practical approach is the ruthenium-catalyzed oxidation of alkenes using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgacs.org This reaction is notable for its mild conditions (room temperature), short reaction times, and high functional group tolerance, providing a direct route from alkenes like 5-decene to the corresponding 1,2-diketone. acs.org
Ruthenium catalysts are also effective in the oxidation of alkynes. researchgate.netresearchgate.net For example, ruthenium trichloride (B1173362) (RuCl₃) in combination with an oxidant like Oxone can convert internal alkynes into 1,2-diketones at room temperature. researchgate.net Another system generates the potent oxidant ruthenium tetroxide (RuO₄) in situ from RuCl₃ and sodium hypochlorite (B82951) (NaOCl) to achieve the same transformation efficiently. researchgate.net Furthermore, ruthenium complexes have been shown to catalyze the rearrangement of α,β-epoxyketones to yield 1,2-diketones, providing another advanced synthetic route. acs.org
Table 2: Contemporary Transition Metal-Catalyzed Syntheses of 1,2-Diketones
| Catalyst System | Precursor Type | Key Features | Reference |
|---|---|---|---|
| PdBr₂ / CuBr₂ | Internal Alkynes | Wacker-type oxidation using molecular oxygen; mild, neutral conditions. | organic-chemistry.org, nih.gov |
| PdCl₂ / DPPP | Aryl/Alkyl Halides + Organoaluminum Reagents | Carbonylative coupling using tert-butyl isocyanide as a CO source. | organic-chemistry.org, acs.org |
| Ruthenium Complex | Alkenes | Oxidation with TBHP at room temperature; high functional group tolerance. | acs.org |
| RuCl₃ / Oxone or NaOCl | Internal Alkynes | Efficient oxidation under mild conditions. | researchgate.net, researchgate.net |
Organocatalytic Methodologies in this compound Synthesis
Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in synthetic chemistry, complementing traditional metal-based catalysis. scienceopen.comuni-giessen.de This approach offers advantages such as lower toxicity, operational simplicity, and environmental benignity. uni-giessen.demdpi.com While specific literature detailing the organocatalytic synthesis of this compound is limited, the principles can be applied to its formation through key bond-forming reactions common in diketone synthesis.
Organocatalysts function through various activation modes, including the formation of iminium or enamine intermediates, and through hydrogen bonding. scienceopen.commdpi.com For the synthesis of a 1,2-diketone like this compound, a potential strategy involves the cross-coupling of two aldehyde precursors or the oxidation of an acyloin intermediate, reactions which can be influenced by organocatalysts. For instance, (S)-proline has been famously used to catalyze asymmetric aldol (B89426) reactions, a foundational C-C bond-forming reaction. scienceopen.com Similarly, N-Heterocyclic Carbenes (NHCs) are known to catalyze benzoin-type condensations (acyloin condensation), which could be adapted for aliphatic aldehydes to form the α-hydroxy ketone precursor to this compound.
Key organocatalytic approaches applicable to diketone synthesis are summarized below.
| Catalyst Type | Activation Mode | Applicable Reaction | Potential for this compound Synthesis |
| Proline & Derivatives | Enamine/Iminium Ion | Aldol Reaction, Michael Addition | Formation of the carbon backbone via coupling of precursors. |
| N-Heterocyclic Carbenes (NHCs) | Umpolung (polarity inversion) | Acyloin Condensation | Dimerization of pentanal to form 5-hydroxy-6-decanone, a direct precursor. |
| Thioureas | Hydrogen Bond Donation | Acyl Transfer, Michael Addition | Activation of electrophiles in coupling reactions. uni-giessen.de |
| Cinchona Alkaloids | Lewis/Brønsted Base | Michael Addition, Aldol Reaction | Asymmetric formation of C-C bonds for chiral analogs. mdpi.com |
This table is generated based on general principles of organocatalysis and their potential application to the synthesis of this compound.
Green Chemistry Principles Applied to this compound Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.comresearchgate.net The application of these principles to the synthesis of this compound focuses on improving sustainability through methods like solvent-free systems and the use of renewable resources.
Solvent-Free Reaction Systems
Organic solvents are a major contributor to chemical waste. tandfonline.com Consequently, developing solvent-free reaction conditions is a key goal of green chemistry. indianchemicalsociety.comtandfonline.com Such systems can lead to higher efficiency, milder reaction conditions, and simpler workups. tandfonline.com Techniques like grinding solid reactants together or conducting reactions in a melt (heating reactants without a solvent) have proven effective for various condensation reactions that form diones. tandfonline.comtsijournals.com
For instance, the Knoevenagel condensation to produce 2-arylideneindan-1,3-diones has been successfully performed under solvent-free grinding conditions using inorganic catalysts like MgO or silica (B1680970) gel. tandfonline.comresearchgate.net Another study demonstrated the one-pot synthesis of 9-arylacridine-1,8-diones in a solvent-free melt reaction, achieving high yields. tsijournals.com These methodologies could potentially be adapted for the synthesis of this compound precursors, for example, through a solvent-free aldol or Claisen condensation.
| Solvent-Free Method | Description | Advantages | Applicability to Diketone Synthesis |
| Grinding | Mechanical mixing of solid reactants and catalysts. tandfonline.com | Mild conditions, simple setup, reduced waste. tandfonline.com | Condensation reactions (e.g., Knoevenagel, Aldol) to build the carbon skeleton. tandfonline.com |
| Melt Reaction | Heating reactants above their melting points without solvent. tsijournals.com | High atom economy, simple, environmentally friendly. tsijournals.com | One-pot multi-component reactions to assemble complex diones. tsijournals.com |
| Ultrasonic Irradiation | Using ultrasound to promote the reaction. sioc-journal.cn | Shorter reaction times, higher yields, milder conditions. sioc-journal.cn | Knoevenagel condensation reactions for dione (B5365651) derivatives have been reported. sioc-journal.cn |
This table summarizes general solvent-free techniques and their demonstrated or potential application in the synthesis of various diones.
Utilization of Renewable Feedstocks
Shifting from petrochemical-based starting materials to renewable feedstocks is a cornerstone of sustainable chemistry. royalsocietypublishing.orgnih.gov Biomass, particularly lignocellulose, is a rich source of functionalized platform chemicals that can be converted into valuable products like diketones. royalsocietypublishing.orgnih.gov
One promising route involves the use of 5-hydroxymethylfurfural (B1680220) (HMF), derived from carbohydrates. nih.gov Researchers have developed a process to synthesize C9-C12 triketones by the aqueous-phase hydrogenation of aldol condensation products of HMF and other ketones. nih.govresearchgate.net These triketones can then be converted to diketones through an intramolecular aldol condensation. nih.govresearchgate.net Another important platform molecule is 2,3-butanediol, which can be produced through fermentation and subsequently converted to fine chemicals like diacetyl (2,3-butanedione), a smaller analog of this compound. royalsocietypublishing.orgnih.gov Such bio-based routes offer a pathway to produce aliphatic diketones like this compound from sustainable sources.
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of chiral molecules in an enantiomerically pure form is critical for pharmaceuticals and materials science. wikipedia.org Stereoselective synthesis of analogs of this compound involves creating one or more chiral centers in a controlled manner, which can be achieved through asymmetric catalysis or the use of chiral auxiliaries.
Asymmetric Catalysis in Diketone Synthesis
Asymmetric catalysis is an efficient method for preparing enantiomerically enriched compounds, where a small amount of a chiral catalyst generates a large quantity of a chiral product. sioc-journal.cn Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful strategies for the selective reduction of diketones. sioc-journal.cnnih.gov These reactions can convert a prochiral diketone into a chiral hydroxyketone or a chiral diol with high enantioselectivity. sioc-journal.cnresearchgate.net
For example, the asymmetric transfer hydrogenation (ATH) of α-diketones can be finely tuned to produce different types of enantioenriched acyloins (α-hydroxy ketones) and 1,2-diols. nih.gov Similarly, the desymmetrization of prochiral diketones via hydrogenation can establish multiple chiral centers in a single step. sioc-journal.cn While these methods are often applied to the reduction of the diketone functionality itself, they represent a key strategy for accessing chiral building blocks closely related to this compound.
| Catalytic System | Transformation | Product Type | Stereoselectivity |
| Ru-TsDPEN / HCOOH:Et3N | Asymmetric Transfer Hydrogenation | Chiral α-hydroxy ketones | High enantioselectivity (ee) reported for various diketones. nih.gov |
| Ir/f-amphox | Asymmetric Hydrogenation | Chiral 1,4-diols from 1,4-diketones | Superb yields and exceptional enantioselectivity. bohrium.com |
| Chiral Isothiourea | Asymmetric Acyl Transfer | Chiral Spirocyclic 1,3-diketones | Excellent enantioselectivities reported. acs.org |
| Palladium / Chiral Ligand | Hydrogenative Desymmetrization | Chiral trans β-hydroxy ketones | High enantioselectivity and diastereoselectivity. researchgate.net |
This table highlights examples of asymmetric catalysis used in the synthesis and transformation of various diketones.
Chiral Auxiliary-Based Synthetic Strategies
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This is a robust and widely used strategy for the asymmetric synthesis of chiral ketones. rsc.orgacs.org
A well-known example is the use of pseudoephedrine as a chiral auxiliary. acs.org It can be acylated to form a chiral amide. The enolate of this amide can then undergo highly diastereoselective alkylation. Subsequent cleavage of the alkylated product can yield a chiral ketone with high enantiomeric excess. acs.org This methodology could be applied to synthesize chiral analogs of this compound by starting with a shorter-chain pseudoephedrine amide and alkylating it with an appropriate electrophile. Another approach involves using SAMP/RAMP hydrazones, which allow for asymmetric α-alkylation of ketones. ucc.ie
This general strategy provides a reliable pathway to enantiopure α-substituted ketones, which are direct structural analogs of this compound. rsc.orgucc.ie
Reactivity and Mechanistic Studies of 5,6 Decanedione
Fundamental Reactivity Patterns of 1,2-Diketones
The reactivity of 1,2-diketones like 5,6-decanedione is dominated by the electrophilic nature of the carbonyl carbons and the ability of the adjacent α-hydrogens to participate in enolization.
The carbonyl groups in 1,2-diketones are highly electrophilic, making them susceptible to attack by nucleophiles. wikipedia.org This reaction, known as nucleophilic addition, involves the formation of a new single bond as the nucleophile attacks a carbonyl carbon, breaking the carbon-oxygen π-bond. wikipedia.org These reactions are often termed 1,2-additions. libretexts.org Due to the polarity of the carbon-heteroatom double bond, the carbon atom carries a partial positive charge, making it the primary target for nucleophiles. wikipedia.org
In the case of unsymmetrical 1,2-diketones, the reaction can potentially occur at either carbonyl group. For symmetrical diketones like this compound, the two carbonyl centers are chemically equivalent. A documented example involves the reaction of this compound with a phosphorus-based nucleophile, 2-chloroethyl phenylphosphinate, to yield 2-chloroethyl 1-butyl-2-oxohexyl phenylphosphonate. google.com This reaction exemplifies the addition of a nucleophile to one of the carbonyl centers of the diketone structure.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | 2-Chloroethyl phenylphosphinate | 2-Chloroethyl 1-butyl-2-oxohexyl phenylphosphonate | Nucleophilic Addition |
This table summarizes a documented nucleophilic addition reaction involving this compound. google.com
Carbonyl compounds possessing α-hydrogens can exist in equilibrium with their corresponding enol isomers, a phenomenon known as keto-enol tautomerism. libretexts.orgchemistrysteps.com Tautomers are constitutional isomers that readily interconvert through a proton transfer. libretexts.org For simple aliphatic ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orglibretexts.org
The process can be catalyzed by either acid or base. libretexts.orglibretexts.org
Acid-catalyzed mechanism : Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form the enol. libretexts.org
Base-catalyzed mechanism : Involves deprotonation of the α-carbon to form an enolate ion, which is subsequently protonated on the oxygen atom. chemistrysteps.com
While the keto form of acyclic 1,2-diketones predominates, the enol tautomer is a crucial intermediate in many reactions. patsnap.com The presence of two carbonyl groups can influence the acidity of the α-hydrogens and the stability of the resulting enolate. In cyclic 1,2-diketones, the enol form can be significantly more stable and is sometimes referred to as a diosphenol. nih.govacs.org For an acyclic diketone like this compound, the diketo form is the major species in equilibrium, but the transient enol form provides a pathway for reactions at the α-carbon.
Cyclization and Heterocyclic Chemistry Involving this compound
1,2-Diketones are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. thieme.de Their ability to react with binucleophiles allows for the construction of five- and six-membered rings.
The synthesis of furans and pyrroles often relies on 1,4-dicarbonyl compounds via the Paal-Knorr synthesis. However, 1,2-diketones can also be utilized to construct these heterocyclic systems through condensation reactions with appropriate partners.
Furan (B31954) Synthesis : Substituted furans can be prepared from 1,2-diketones by reacting them with compounds containing an active methylene (B1212753) group, such as β-ketoesters or malonic esters, often under base-catalyzed conditions. derpharmachemica.comorganic-chemistry.org The reaction proceeds through an initial Knoevenagel or aldol-type condensation, followed by an intramolecular cyclization and dehydration to form the furan ring.
Pyrrole (B145914) Synthesis : The construction of pyrrole rings from 1,2-diketones typically involves a multi-component reaction. semanticscholar.org A common strategy is the condensation of the diketone with an amine and an active methylene compound. nih.gov For instance, the reaction of a 1,2-diketone, a primary amine, and a β-ketoester under acidic conditions can yield highly substituted pyrroles. semanticscholar.org
| Heterocycle | Reagents with 1,2-Diketone | General Method |
| Substituted Furan | Active methylene compounds (e.g., β-ketoesters) | Base-catalyzed condensation-cyclization |
| Substituted Pyrrole | Primary amine + Active methylene compound | Acid-catalyzed multi-component condensation |
This table outlines general synthetic strategies for forming furan and pyrrole derivatives from 1,2-diketones.
The reaction of 1,2-diketones with compounds containing two nucleophilic centers, such as diamines and hydrazines, is a direct and efficient method for synthesizing six-membered nitrogen-containing heterocycles.
Reaction with Diamines : The condensation of a 1,2-diketone with an ortho-phenylenediamine is a classic method for synthesizing quinoxalines. The mechanism involves a sequential two-step nucleophilic attack. The first amino group adds to one of the carbonyl carbons to form a hemiaminal intermediate, which then dehydrates to form an imine. Subsequently, the second amino group undergoes an intramolecular addition to the remaining carbonyl group, followed by another dehydration step to yield the aromatic quinoxaline (B1680401) ring.
Reaction with Hydrazines : 1,2-Diketones react with hydrazine (B178648) (H₂N-NH₂) or substituted hydrazines to form pyridazine (B1198779) derivatives. msu.edu The reaction proceeds via the formation of a dihydrazone intermediate, which can then undergo cyclization. researchgate.netresearchgate.net The initial step is the condensation of hydrazine with both carbonyl groups to form the dihydrazone. Subsequent intramolecular cyclization with the elimination of a molecule (such as water or ammonia, depending on the exact pathway and reactants) leads to the formation of the stable, six-membered dihydropyridazine (B8628806) or pyridazine ring. researchgate.net
Redox Chemistry of this compound
The redox chemistry of this compound includes both its formation via oxidation and its participation in reduction or photochemically induced reactions.
One of the primary synthetic routes to this compound is through the oxidation of E-5-decene. researchgate.netcdnsciencepub.com Studies using potassium permanganate (B83412) as the oxidant in slightly acidic aqueous acetone (B3395972) have shown that the reaction does not proceed directly to the diketone. researchgate.netcdnsciencepub.com Instead, the initial product is the corresponding ketol, 5-hydroxy-6-decanone. This ketol is then sequentially oxidized by permanganate to yield this compound as the major final product. researchgate.netcdnsciencepub.com The yield of this compound from the oxidation of the intermediate ketol can be as high as 83%. cdnsciencepub.com
| Reactant | Oxidant | Intermediate | Final Product |
| E-5-Decene | Potassium Permanganate | 5-Hydroxy-6-decanone | This compound |
This table summarizes the sequential oxidation pathway from an alkene to this compound. researchgate.netcdnsciencepub.com
Furthermore, aliphatic 1,2-diketones like this compound undergo characteristic photochemical reactions. Upon irradiation, they can undergo an intramolecular hydrogen abstraction followed by cyclization, a process known as the Norrish-Yang photocyclization. researchgate.netrsc.orgacs.org For this compound, this intramolecular redox reaction leads to the formation of 2-hydroxycyclobutanone derivatives with very high efficiency. cdnsciencepub.com
Reduction Pathways to Diols and Related Reduced Species
The reduction of this compound involves the conversion of its two ketone functional groups into hydroxyl groups. The primary products of such reductions are the corresponding diol, decane-5,6-diol, and the intermediate ketol, 5-hydroxy-6-decanone. The synthesis of this compound is often achieved through the oxidation of decane-5,6-diol, indicating that the reverse reaction, the reduction of the dione (B5365651) to the diol, is a viable pathway. ontosight.ai
The reduction can proceed in a stepwise manner, where the first step yields the α-hydroxy ketone (ketol), which can then be further reduced to the vicinal diol. Standard laboratory reducing agents are typically employed for these transformations. The autoxidation of decane (B31447) has been shown to produce various decanediones and their corresponding diols, highlighting the close chemical relationship between these species. journals.co.za The synthesis of related decanediones has been accomplished via Grignard reactions followed by reduction, further establishing the fundamental pathways connecting these functional groups. journals.co.za
| Reactant | Typical Reaction | Intermediate Product | Final Product |
|---|---|---|---|
| This compound | Stepwise Reduction | 5-Hydroxy-6-decanone | Decane-5,6-diol |
Oxidation Reactions and Mechanistic Degradation Pathways
The oxidation of this compound can lead to the cleavage of the carbon-carbon bond between the two carbonyl groups, resulting in smaller carboxylic acids. For instance, strong oxidizing agents like potassium permanganate can cleave the dione to yield carboxylic acids. researchgate.netcdnsciencepub.com
Conversely, this compound is itself a product of oxidation. Studies on the oxidation of E-5-decene with potassium permanganate in slightly acidic aqueous acetone solutions have shown that this compound is not formed directly from the alkene. researchgate.netcdnsciencepub.com Instead, the reaction proceeds through a ketol intermediate, 5-hydroxy-6-decanone, which is then oxidized to form this compound. researchgate.netcdnsciencepub.com The yield of this compound from the oxidation of the ketol has been reported to be as high as 83%. researchgate.net Similarly, the oxidation of valeroin (5-hydroxy-6-decanone) to this compound can be achieved in nearly quantitative yield using specific oxidizing agents like benzenetellurinic mixed anhydrides. oup.com
The kinetics of the permanganate oxidation have been studied, revealing the relative rates of formation for the ketol and its subsequent oxidation to the dione. researchgate.netcdnsciencepub.com
Table 1: Kinetic Data for Permanganate Oxidation in Aqueous Acetone
| Reaction | Reactant | Product | Condition | Rate Constant (M⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|---|
| Ketol Formation | E-5-decene | 5-Hydroxy-6-decanone | 5.1% H₂O | 0.414 | researchgate.net |
| Dione Formation | 5-Hydroxy-6-decanone | This compound | 5.1% H₂O | 0.234 | researchgate.net |
Photochemical Transformations of this compound
Like other ketones, this compound is susceptible to photochemical reactions when exposed to ultraviolet light. The absorption of a photon promotes the molecule to an electronic excited state, initiating distinct reaction pathways, most notably Norrish Type I and Type II reactions. wikipedia.orgedurev.in
Norrish Type I and Type II Reaction Mechanisms
The Norrish reactions are fundamental photochemical processes of aldehydes and ketones. wikipedia.orgslideshare.net
Norrish Type I Reaction: This reaction involves the homolytic cleavage (α-scission) of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgedurev.in Upon excitation, this compound can cleave at the C5-C6 bond, producing two pentanoyl radicals. These primary radicals can then undergo several secondary reactions:
Recombination: The two pentanoyl radicals can recombine to reform the starting material.
Decarbonylation: A pentanoyl radical can lose a molecule of carbon monoxide to form a butyl radical. The subsequent combination of two butyl radicals would yield octane.
Disproportionation: Radicals can abstract hydrogen atoms from each other or the solvent, leading to the formation of pentanal and other products.
Norrish Type II Reaction: This process involves the intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen. wikipedia.org This produces a 1,4-biradical intermediate. For the C5-carbonyl of this compound, the γ-hydrogens are on C8, while for the C6-carbonyl, they are on C3. The resulting 1,4-biradical can then undergo two main pathways:
Fragmentation (β-scission): Cleavage of the Cα-Cβ bond (e.g., C5-C6 bond) results in an enol and an alkene. The enol would quickly tautomerize to a ketone.
Cyclization (Norrish-Yang Reaction): Intramolecular combination of the two radical centers forms a cyclobutanol (B46151) ring. wikipedia.org For aliphatic 1,2-diketones like this compound, photolysis is known to yield 2-hydroxycyclobutanone derivatives with high efficiency. cdnsciencepub.com This suggests that the Norrish Type II pathway followed by cyclization is a significant transformation for this compound.
Table 2: Summary of Norrish Reaction Pathways for this compound
| Reaction Type | Initial Step | Intermediate | Major Products |
|---|---|---|---|
| Norrish Type I | α-cleavage of C5-C6 bond | Pentanoyl radicals | Recombination products, Octane (via decarbonylation), Pentanal |
| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1,4-Biradical | 2-Hydroxycyclobutanone derivatives, Alkenes, Enols |
Photoinduced Cycloaddition Reactions
Photoinduced cycloaddition is another important class of photochemical reactions where an excited state molecule combines with another unsaturated molecule to form a cyclic product. mdpi.comlibretexts.org
The most common example for ketones is the Paterno-Büchi reaction , a [2+2] cycloaddition between the excited carbonyl group and an alkene in its ground state to form an oxetane (B1205548) (a four-membered ring containing oxygen). mdpi.com In principle, the excited state of this compound could react with an alkene via this mechanism. The reaction would proceed through a biradical intermediate formed by the addition of the excited carbonyl oxygen to one of the alkene carbons. Subsequent ring closure would yield the oxetane product.
Furthermore, α-diketones can sometimes act as the 4π-electron component in a [4+2] cycloaddition, behaving like a diene. mdpi.com In such a scenario, the O=C-C=O system of this compound could potentially react with a dienophile (an alkene or alkyne) upon photoirradiation to form a six-membered heterocyclic ring. While these cycloaddition pathways are well-established for various carbonyl compounds, specific studies detailing these reactions for this compound are not extensively documented. mdpi.com
Advanced Spectroscopic Characterization Methodologies for 5,6 Decanedione Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds in solution. For 5,6-decanedione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and molecular framework.
1D and 2D NMR Techniques for Structural Elucidation and Connectivity Assignment
The structural backbone of this compound (C₁₀H₁₈O₂) can be meticulously mapped out using a suite of NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the butyl chains attached to the diketone core. The chemical shifts are influenced by their proximity to the electron-withdrawing carbonyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides critical information about the carbon skeleton. The carbonyl carbons (C5 and C6) are characteristically found in the downfield region of the spectrum. The different methylene (B1212753) and methyl carbons of the butyl chains will also present unique chemical shifts.
2D NMR Spectroscopy: To unequivocally assign the proton and carbon signals and to confirm the connectivity between them, several 2D NMR experiments are indispensable:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, cross-peaks in the COSY spectrum would confirm the connectivity of adjacent methylene groups in the butyl chains (e.g., H-4 to H-3, H-3 to H-2, and H-2 to H-1, and similarly for H-7 to H-8, H-8 to H-9, and H-9 to H-10).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. For instance, HMBC spectra would show correlations from the protons on C4 and C7 to the carbonyl carbons at C5 and C6, confirming the placement of the butyl chains relative to the diketone functional group.
A study on the oxidation of trans-5-decene (B166815) mentioned the formation of this compound and its analysis by NMR spectroscopy, although the specific spectral data was not detailed. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| 1, 10 | 0.92 | 13.9 | t |
| 2, 9 | 1.35 | 22.4 | sext |
| 3, 8 | 1.58 | 25.8 | p |
| 4, 7 | 2.70 | 41.5 | t |
| 5, 6 | - | 207.0 | - |
Note: Predicted values are based on standard chemical shift increments and may vary slightly from experimental values.
Mass Spectrometry (MS) Techniques in Mechanistic Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is crucial for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass-to-charge ratio with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₁₀H₁₈O₂, the expected exact mass of the molecular ion [M]⁺˙ would be precisely determined and compared to the theoretical value, providing strong evidence for the correct formula. The identification of this compound has been reported in studies utilizing high-resolution mass spectrometry for non-target screening. danva.dkdtu.dk
Interactive Data Table: HRMS Data for this compound
| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |
| C₁₀H₁₈O₂ | 170 | 170.1307 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is an essential tool for elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum.
The fragmentation of α-diketones is often characterized by cleavage of the carbon-carbon bond between the two carbonyl groups and α-cleavage at the bonds adjacent to the carbonyls. For this compound, characteristic fragmentation pathways would include:
Cleavage of the C5-C6 bond: This would lead to the formation of acylium ions, such as [CH₃(CH₂)₃CO]⁺ (m/z 85).
α-Cleavage: Cleavage of the C4-C5 or C6-C7 bonds could result in the loss of a butyl radical to form a [M - C₄H₉]⁺ ion (m/z 113) or the loss of a butanoyl radical to form a [M - C₄H₇O]⁺ ion.
The identification of this compound in essential oil analysis has been achieved through the comparison of its mass spectral fragmentation patterns with library data. academicjournals.orgresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups. For aliphatic α-diketones, this band typically appears in the region of 1710-1730 cm⁻¹. The presence of two adjacent carbonyl groups can sometimes lead to splitting of this band due to symmetric and asymmetric stretching modes. The spectrum will also feature C-H stretching vibrations for the alkyl chains just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy is also sensitive to the C=O stretching vibration, which would appear as a strong band in the spectrum. Due to the symmetry of the diketone moiety, the symmetric C=O stretch may be particularly strong in the Raman spectrum. Raman spectroscopy is also excellent for observing the C-C skeletal vibrations of the alkyl chains.
The combined use of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of the α-diketone functionality and the aliphatic nature of the side chains. Studies on related ketones have utilized Raman spectroscopy to investigate their protonation behavior. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| C=O | Stretching | 1710 - 1730 (strong) | 1710 - 1730 (strong) |
| C-H (sp³) | Stretching | 2850 - 2960 (medium-strong) | 2850 - 2960 (strong) |
| C-H (sp³) | Bending | 1350 - 1470 (variable) | 1350 - 1470 (variable) |
| C-C | Stretching | (weak) | (medium-strong) |
Vibrational Mode Assignment of Carbonyl and Alkane Moieties
The vibrational spectrum of this compound is dominated by features arising from its constituent functional groups: the α-diketone core and the flanking alkyl (butane) chains.
Carbonyl (C=O) Vibrations: The most prominent feature in the infrared spectrum of a saturated aliphatic ketone is the strong C=O stretching vibration, which typically appears around 1715 cm⁻¹. orgchemboulder.com For α-diketones like this compound, where two carbonyl groups are in formal conjugation, a single, strong absorption band is generally observed near the frequency of the corresponding monoketone. spcmc.ac.in For instance, biacetyl (2,3-butanedione) shows a C=O stretch at 1718 cm⁻¹. spcmc.ac.in Therefore, the C=O stretch for this compound is expected in the 1715 ± 10 cm⁻¹ region. spcmc.ac.in In some cases, α-diketones may exhibit a narrowly-spaced doublet due to symmetric and asymmetric stretching modes of the two coupled carbonyl groups. blogspot.com
Alkane (C-H and C-C) Vibrations: The butyl chains of this compound give rise to several characteristic vibrations.
C-H Stretching: The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ range. orgchemboulder.com
C-H Bending: Bending (scissoring, wagging, twisting) vibrations for the CH₂ and CH₃ groups appear in the fingerprint region, typically between 1350 cm⁻¹ and 1470 cm⁻¹.
C-C-C Stretching: Saturated ketones also display moderate absorptions resulting from the C-C-C stretching of the C-CO-C group, generally found in the 1100-1230 cm⁻¹ region. spcmc.ac.in
The table below summarizes the expected key vibrational modes for this compound based on data for analogous ketones and α-diketones.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| Carbonyl Stretch (νC=O) | α-Diketone | 1720 - 1710 | IR (Strong), Raman |
| Asymmetric C-H Stretch | CH₃, CH₂ | 2975 - 2950 | IR, Raman |
| Symmetric C-H Stretch | CH₃, CH₂ | 2880 - 2850 | IR, Raman |
| Asymmetric CH₃ Bend | CH₃ | ~1460 | IR, Raman |
| CH₂ Scissoring | CH₂ | ~1470 | IR, Raman |
| C-CO-C Stretch | Ketone Core | 1230 - 1100 | IR (Moderate) |
In Situ Spectroscopic Monitoring of Chemical Reactions
In situ vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, provides a powerful methodology for real-time monitoring of chemical reactions involving this compound without the need for sample extraction. beilstein-journals.orgmt.comacs.org This approach allows for the direct observation of reactant consumption, intermediate formation, and product generation, yielding critical insights into reaction kinetics, mechanisms, and pathways. mt.comnih.gov
For a reaction involving this compound, such as a reduction or condensation, in situ spectroscopy can track the process by monitoring key spectral features. For example, in a condensation reaction where the diketone is consumed, the characteristic C=O stretching band of this compound (around 1715 cm⁻¹) would be observed to decrease in intensity over time. beilstein-journals.org Simultaneously, new bands corresponding to the vibrational modes of the product molecule would emerge and grow in intensity. beilstein-journals.orgnih.gov
The advantages of using in situ spectroscopy include:
Real-Time Data Acquisition: Data can be collected continuously, often every minute, providing a detailed reaction profile. mt.com
Minimal Disturbance: The reaction is monitored in its native state, avoiding potential artifacts introduced by sampling. beilstein-journals.org
Broad Applicability: The technique can be applied to a wide range of reaction conditions, including varying temperatures, pressures, and solvent systems. mt.com
Kinetic Analysis: The time-resolved concentration data can be used to determine reaction rates and other kinetic parameters. mt.com
For instance, in a study monitoring a mechanochemical condensation of a diketone, in situ Raman spectroscopy clearly showed the disappearance of reactant signals and the emergence of strong product signals, allowing for the determination of reaction completion time. beilstein-journals.org This demonstrates the utility of these techniques for optimizing reaction conditions and understanding the mechanistic details of transformations involving this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orguni-muenchen.de For organic molecules, the absorbing entity is known as a chromophore. researchgate.net This technique is instrumental in probing the electronic structure of molecules like this compound.
Chromophore Analysis of the Diketone System
The primary chromophore in this compound is the α-diketone system (–CO–CO–). spcmc.ac.inresearchgate.net The presence of two adjacent carbonyl groups with non-bonding (n) electrons on the oxygen atoms and pi (π) orbitals in the carbonyl double bonds gives rise to characteristic electronic transitions.
The most relevant transition for α-diketones in the near-UV and visible region is the n → π* (n to pi-star) transition. This involves the excitation of a non-bonding electron from one of the oxygen atoms to the antibonding π* orbital of a carbonyl group. These transitions are typically weak (low molar absorptivity, ε) and are responsible for the color of many α-diketones. researchgate.net For example, biacetyl exhibits a weak absorption band in the visible region. nsf.gov
Saturated α-diketones like this compound are expected to show:
A weak absorption band at longer wavelengths (in the near-UV or visible range) corresponding to the n → π* transition.
More intense absorption bands at shorter wavelengths (in the UV range) corresponding to π → π* transitions. chemrxiv.org
The solvent can influence the position of these absorption bands. For n → π* transitions, increasing solvent polarity typically leads to a hypsochromic shift (blue shift, to shorter wavelengths) due to the stabilization of the non-bonding ground state electrons through solvation.
Study of Charge Transfer Complexes and Electronic Transitions
This compound, with its electron-deficient α-diketone moiety, can act as an electron acceptor in the presence of suitable electron-donor molecules to form charge-transfer (CT) complexes. mdpi.commdpi.com A charge-transfer complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. researchgate.net
The formation of a CT complex introduces new electronic energy levels. Consequently, a new, often intense, absorption band that is not present in the spectra of the individual donor or acceptor molecules appears in the UV-Vis spectrum. mdpi.com This is known as the charge-transfer band. The energy of this transition (and thus the wavelength of the CT band) is directly related to the electron-donating ability of the donor and the electron-accepting ability of the acceptor.
The study of these complexes via UV-Vis spectroscopy can provide valuable information:
Confirmation of Complex Formation: The appearance of a new absorption band is strong evidence for the formation of a CT complex.
Electronic Properties: The position of the CT band can be used to probe the electronic properties of the interacting molecules. For example, using this compound as a constant acceptor, the shift in the CT band with different donors can provide a relative measure of the donors' strengths.
Solvatochromism: CT bands are often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Studies in different solvents can reveal details about the nature of the excited state of the complex. mdpi.com
Research on related α-diimine-metal-catecholate systems shows that the energy of the ligand-to-ligand charge transfer (LL'CT) can be systematically tuned, resulting in absorption bands that span from the visible to the near-infrared region. acs.org Similarly, this compound could be expected to form CT complexes with various donors (e.g., aromatic compounds, amines), which could be characterized by their unique UV-Vis absorption spectra.
Theoretical and Computational Studies of 5,6 Decanedione
Quantum Chemical Calculations of Electronic Structure and Reactivity
In-depth computational analyses using quantum chemical methods are crucial for understanding the intrinsic properties of a molecule, including its three-dimensional structure, stability, and reactivity. However, specific studies on 5,6-decanedione using these techniques are not present in the current body of scientific literature.
Density Functional Theory (DFT) Applications to Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method for determining the most stable conformations (spatial arrangements of atoms) of a molecule. For a flexible acyclic molecule like this compound, with its rotatable carbon-carbon single bonds, one would expect multiple low-energy conformers. A DFT study would typically involve calculating the energies of various possible dihedral angles around the central C5-C6 bond and the adjacent C4-C5 and C6-C7 bonds to identify the global minimum energy structure and other stable conformers. Such an analysis would provide fundamental insights into the molecule's preferred shape, which influences its physical properties and biological interactions. At present, no published research has been found that applies DFT for a conformational analysis of this compound.
Ab Initio Methods for Reaction Pathway Energetics and Transition State Characterization
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are the gold standard for mapping out the energetics of chemical reactions. These calculations can determine the energy of reactants, products, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, providing a deep understanding of reaction kinetics. For this compound, this could involve studying its oxidation, reduction, or photochemical reactions. cdnsciencepub.comlookchem.com Despite the documentation of its formation via the oxidation of trans-5-decene (B166815), specific ab initio studies characterizing the transition states and reaction pathways involved with this compound are currently unavailable in the literature. google.fr
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations provide a cinematic view of molecular behavior over time, offering insights into the dynamic nature of molecules in different environments.
Solvent Effects on this compound Behavior and Interactions
The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can model these interactions explicitly, showing how solvent molecules arrange around the solute and affect its conformational preferences and reactivity. For a diketone like this compound, which has polar carbonyl groups and nonpolar alkyl chains, the choice of solvent (polar or nonpolar) would be expected to influence its solubility and conformational equilibrium. There are currently no specific MD simulation studies published that investigate the solvation effects on this compound.
Intermolecular Interactions with Model Systems
MD simulations are also instrumental in studying how a molecule like this compound might interact with other molecules, such as biological receptors. Although this compound has been identified as a component in the scent marks of the Eurasian otter (Lutra lutra), indicating a potential role in chemical communication, specific ligand-receptor binding simulations involving this compound have not been reported. researchgate.net Such studies would be invaluable in understanding the molecular basis of its biological function.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models rely on calculating molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.
A study on the essential oil of Helichrysum italicum from Serbia utilized a Quantitative Structure-Retention Relationship (QSRR) model, a type of QSPR, to predict the gas chromatography retention indices (RIs) of its constituent compounds, one of which was this compound. researchgate.netrsc.orgagraria.com.brmdpi.comresearchgate.net The model was developed using molecular descriptors selected through factor analysis and a genetic algorithm. rsc.orgagraria.com.brresearchgate.net The high coefficient of determination (r²) of 0.964 for the model demonstrated its predictive capability. researchgate.netrsc.orgagraria.com.brresearchgate.net In this specific study, this compound was part of the training set used to build the model, with an experimental retention index of 1182 and a model-predicted value of 1155.678. researchgate.netrsc.orgagraria.com.brresearchgate.net
The molecular descriptors selected for the final model included autocorrelation descriptors (AATS1m, AATSC4c, MATS1c), a Barysz matrix descriptor (VE3_Dzv), and a van der Waals volume descriptor (VABC). rsc.org This application showcases how QSPR principles can be used to predict analytical properties of this compound based on its calculated molecular structure.
Development of Predictive Models for Analog Reactivity and Selectivity
Computational models are instrumental in forecasting the reactivity and selectivity of α-diketones. By studying simpler analogs, researchers have developed frameworks that can be extended to understand compounds like this compound.
Density Functional Theory (DFT) calculations, particularly methods like M06-2X and UB3LYP, have been employed to explore reaction mechanisms. nih.govnih.gov For instance, the potential energy surfaces for 1,3-dipolar cycloaddition reactions between Criegee intermediates (like CH₂OO) and α-diketones have been characterized. nih.govnsf.gov These studies reveal that α-diketones are significantly more reactive than their β-diketone or simple ketone counterparts. nih.govnsf.gov The reactivity trends can be interpreted and predicted using frontier molecular orbital theory and Hammett substituent constants. nih.govnsf.gov DFT calculations on the hydrogen abstraction reactions by the triplet state of α-diketones have shown these reactions to be less endothermic compared to those of monoketones, a factor attributed to the electrophilicity of the diketone. nih.gov
A specific example of a predictive model involving this compound is the development of a quantitative structure–retention relationship (QSRR). An Artificial Neural Network (ANN) model was constructed to predict the gas chromatography retention indices (RIs) of compounds found in Helichrysum italicum essential oil. mdpi.commdpi.comresearchgate.net In this study, this compound was one of the compounds used to train the model. mdpi.comresearchgate.net The model utilized five molecular descriptors, selected by a genetic algorithm, to establish a nonlinear relationship with the retention indices. mdpi.comresearchgate.net The resulting ANN model demonstrated high accuracy, with a coefficient of determination (r²) of 0.997 during the training cycle, indicating its strong predictive capability for the RIs of constituents like this compound. mdpi.com
Table 1: Experimental vs. Predicted Retention Index for this compound This table shows the experimental and predicted retention index (RI) for this compound as determined by a QSRR-ANN model in the analysis of Helichrysum italicum essential oil. mdpi.comresearchgate.net
| Compound | Experimental RI | Predicted RI |
|---|---|---|
| This compound | 1182 | 1155.678 |
Computational Prediction of Spectroscopic Signatures and Chemical Properties
Computational methods are also crucial for predicting the spectroscopic signatures and fundamental chemical properties of α-diketones, which aids in their identification and characterization.
Theoretical studies on α-diketones such as 2,3-butanedione (B143835) and 2,3-pentanedione (B165514) provide insight into the properties expected for this compound. ekb.eg DFT and other computational methods are used to calculate reactivity indices derived from frontier molecular orbital energies (HOMO and LUMO). ekb.eg These indices, including electrophilicity, can be correlated with the molecule's reactivity and potential toxicity. ekb.eg For example, calculations show that α-diketones are generally more electrophilic than their reduced α-hydroxy ketone (acyloin) forms. ekb.eg
Photophysical properties, such as absorption and emission spectra, are another area where computational predictions are valuable. researchgate.net Calculations can predict the energies of excited states and the rates of photophysical processes like fluorescence, phosphorescence, and intersystem crossing. ekb.eg For α-diketones, populating the triplet state via radiationless processes is a key aspect of their photophysics, which can lead to phosphorescence at room temperature. ekb.eg Furthermore, computational modeling is used to understand the photolysis mechanisms of α-diketones, which often proceed through the excited singlet state. researchgate.net
While specific computationally predicted spectroscopic data for this compound is not prominent in the literature, the methods are well-established. Techniques like time-dependent DFT (TD-DFT) could be used to predict its UV-visible absorption spectrum, which for α-diketones typically features characteristic n → π* transitions. researchgate.net Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to identify key functional group vibrations, such as the C=O stretching modes of the diketone functionality.
Table 2: Predicted Reactivity Indices for α-Diketone Analogs This table presents computationally predicted frontier orbital energies and reactivity indices (in eV) for α-diketones analogous to this compound. These values help in understanding the electronic properties and reactivity. ekb.eg
| Compound | E(HOMO) | E(LUMO) | Electrophilicity Index (ω) |
|---|---|---|---|
| 2,3-Butanedione (Diacetyl) | -7.10 | -2.75 | 1.52 |
| 2,3-Pentanedione | -6.91 | -2.80 | 1.43 |
Analytical Methodologies for Detection and Quantification of 5,6 Decanedione
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like 5,6-decanedione. It allows for the separation of the target analyte from other components in a mixture, which is essential for accurate quantification.
Gas Chromatography (GC) with Various Detection Systems
Gas chromatography (GC) is a powerful technique for analyzing volatile substances. libretexts.org In GC, a sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. organomation.com The separation of components is based on their different affinities for the stationary phase. ijair.org
Flame Ionization Detection (FID): FID is a common detector used in GC. It is highly sensitive to organic compounds and works by pyrolyzing the analytes as they elute from the column, producing ions that generate a measurable current. ijair.org This detector is known for its reliability and wide linear range, making it suitable for quantifying this compound in various samples. ijair.org
Electron Capture Detection (ECD): ECD is a highly sensitive detector for electrophilic compounds, such as those containing halogens. While not the primary choice for diketones, it can be employed if the analyte is derivatized with an electron-capturing group.
Mass Spectrometry (MS): The coupling of GC with mass spectrometry (GC-MS) is an invaluable tool for both the identification and quantification of compounds. libretexts.org MS provides detailed structural information by fragmenting the analyte molecules and analyzing the resulting mass-to-charge ratios. This allows for the positive identification of this compound, even in complex mixtures. tandfonline.com For instance, a study on the volatile constituents of kundang fruits used GC-MS to identify this compound, where it was found to be a major ketone in unripe fruits. tandfonline.com The instrument's library matching capabilities further confirm the identity of the compound. tandfonline.com
Table 1: Comparison of GC Detectors for this compound Analysis
| Detector | Principle | Selectivity | Sensitivity | Application for this compound |
|---|---|---|---|---|
| Flame Ionization Detector (FID) | Measures the current produced by the ionization of organic compounds in a hydrogen-air flame. ijair.org | Low (Responds to most organic compounds) | High (nanogram level) | Quantitative analysis in samples where this compound is a major component or after good chromatographic separation. |
| Electron Capture Detector (ECD) | Measures the decrease in a constant electron current caused by electrophilic compounds. | High (for halogenated compounds, nitrates, etc.) | Very High (picogram to femtogram level) | Not directly applicable unless this compound is derivatized with an electron-capturing moiety. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. libretexts.org | High (Provides structural information for identification) | High (picogram to nanogram level) | Both qualitative (identification) and quantitative analysis, especially in complex matrices. tandfonline.com |
High-Performance Liquid Chromatography (HPLC) for Derivatized and Undervatized Forms
High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be applied to the analysis of this compound. torontech.com HPLC separates components of a mixture based on their interactions with a stationary phase packed in a column and a liquid mobile phase. torontech.com
For non-volatile or thermally labile compounds, HPLC is often preferred over GC. While this compound is volatile, HPLC can be advantageous, particularly when derivatization is employed to enhance detection. The choice of mobile and stationary phases is crucial for achieving good separation. torontech.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is a common approach. sielc.comsielc.com
The detection of this compound in HPLC can be challenging due to its lack of a strong chromophore for UV-Vis detection. Therefore, derivatization is often employed.
Spectrophotometric and Electrochemical Detection Strategies
Spectrophotometric and electrochemical methods offer alternative or complementary approaches to chromatographic techniques for the detection and quantification of this compound.
UV-Vis Based Derivatization Methods for Enhanced Detection
UV-Vis spectrophotometry is a widely used analytical technique based on the absorption of ultraviolet and visible light by molecules. ijpsonline.com Since this compound does not have strong absorption in the UV-Vis region, direct detection is often not feasible or lacks sensitivity. To overcome this, derivatization reactions are employed to convert the diketone into a product with a strong chromophore. chromatographyonline.com
Derivatization involves a chemical reaction that modifies the analyte to make it more easily detectable. chromatographyonline.com For ketones and diones, reagents that react with the carbonyl groups to form highly colored or fluorescent products are used. For example, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can react with carbonyl compounds to form hydrazones, which can be detected spectrophotometrically. While specific derivatization agents for this compound are not extensively detailed in the provided context, the general principle of using chromogenic or fluorogenic reagents to enhance detection is a well-established practice in analytical chemistry. chromatographyonline.comnih.gov
Voltammetric Analysis of Diketone Electroactivity and Redox Potentials
Electrochemical methods, such as voltammetry, can be used to study the redox properties of electroactive compounds like diketones. rsc.org These techniques involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. acs.org The redox potential at which a compound is oxidized or reduced provides qualitative information, while the current magnitude offers quantitative data. acs.orgacs.org
The electrochemical behavior of diones has been studied, indicating that the disulfide moiety in some dione (B5365651) compounds is readily reducible. rsc.org While a specific study on the voltammetric analysis of this compound was not found, the general principles suggest its potential for electrochemical detection. The electroactivity of the diketone functional group could be exploited for direct analysis. The half-wave potentials of related dione compounds have been determined using techniques like dc and ac polarography. rsc.org
Sample Preparation and Extraction Techniques for Diverse Matrices
The effective extraction of this compound from its sample matrix is a critical step prior to analysis. The choice of extraction method depends on the nature of the sample (e.g., solid, liquid, food, environmental) and the volatility of the analyte. researchgate.net
For volatile compounds like this compound, several extraction techniques are commonly employed:
Solvent Extraction: This traditional method involves using a solvent to dissolve and extract the target analyte from the sample matrix. slideshare.net
Headspace Extraction: This technique is particularly useful for volatile compounds in solid or liquid samples. It involves analyzing the vapor phase (headspace) above the sample.
Static Headspace: A sample is sealed in a vial and heated to allow volatile compounds to equilibrate between the sample and the headspace. A portion of the headspace gas is then injected into the GC.
Dynamic Headspace (Purge and Trap): An inert gas is passed through the sample, stripping the volatile compounds, which are then trapped on a sorbent material. The trapped compounds are subsequently desorbed thermally for GC analysis. nih.gov
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. nih.govsjsu.edu The fiber is exposed to the sample or its headspace, and the analytes adsorb to the coating. The fiber is then transferred to the GC injector for thermal desorption and analysis. sjsu.edu SPME is valued for its simplicity and speed. sjsu.edu
Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS) to extract analytes, offering higher recovery for some compounds. researchgate.net
The complexity of the food volatilome, which can include a wide range of chemical classes, makes the selection of an appropriate isolation methodology a crucial step in the analysis of food matrices. researchgate.net For instance, in the analysis of volatile compounds in Jinhua ham, different extraction methods like SPME and needle trap (NT) were compared, with each showing different efficiencies for various classes of compounds. sjsu.edu
Table 2: Common Extraction Techniques for Volatile Compounds
| Extraction Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Solvent Extraction | Dissolving the analyte in a suitable solvent. slideshare.net | Simple, well-established. | Can be time-consuming, uses large volumes of organic solvents. |
| Headspace - Static | Analysis of the vapor phase in equilibrium with the sample. | Simple, automatable. | Less sensitive for semi-volatile compounds. |
| Headspace - Dynamic (Purge and Trap) | Stripping of volatiles by an inert gas followed by trapping on a sorbent. nih.gov | High sensitivity, good for trace analysis. | More complex instrumentation. |
| Solid-Phase Microextraction (SPME) | Extraction using a coated fiber, followed by thermal desorption. sjsu.edu | Solvent-free, simple, fast, automatable. nih.govsjsu.edu | Fiber lifetime can be limited, potential for matrix effects. |
| Stir Bar Sorptive Extraction (SBSE) | Extraction using a coated magnetic stir bar. researchgate.net | Higher extraction efficiency than SPME due to larger sorbent volume. | Can be more expensive than SPME. |
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that isolates and concentrates analytes from a liquid sample by partitioning them onto a solid stationary phase. sigmaaldrich.comsigmaaldrich.com The process typically involves passing the liquid sample through a cartridge containing a sorbent, which retains the analyte. sigmaaldrich.com Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. sigmaaldrich.com The selection of the appropriate sorbent and solvents is paramount for the successful extraction of α-dicarbonyl compounds like this compound.
The standard SPE protocol involves five steps: conditioning, equilibration, sample loading, washing, and elution. waters.comwaters.com However, simplified 3-step protocols (load, wash, elute) have been developed for certain modern sorbents, such as the water-wettable Oasis HLB, which can reduce processing time by 40% and solvent consumption by 70%. waters.com
Research on the extraction of α-dicarbonyl compounds provides a strong basis for developing protocols for this compound. Various sorbent types are available, including silica-based reversed-phase (e.g., C18, C8), normal-phase (e.g., silica (B1680970), diol), and ion-exchange sorbents, as well as polymer-based and carbon-based materials. sigmaaldrich.com For α-dicarbonyl compounds, polymeric sorbents have demonstrated high efficiency. A study focusing on several α-dicarbonyls reported excellent recovery rates using Oasis HLB and other polymeric cartridges. nii.ac.jp Similarly, C18 sorbents have been used effectively to isolate derivatives of α-dicarbonyl compounds from aqueous solutions. acs.org
The choice of sorbent is dictated by the analyte's properties and the sample matrix. For extracting moderately non-polar compounds like this compound from an aqueous matrix, a reversed-phase sorbent such as C18 or a polymeric equivalent is often suitable. The elution is typically performed with a water-miscible organic solvent like methanol (B129727) or acetonitrile. windows.net
| Sorbent Type | Analyte Class | Elution Solvent(s) | Reported Recovery | Reference |
|---|---|---|---|---|
| Oasis HLB (Polymeric) | α-Dicarbonyl Compounds | Not Specified | 91-105% | nii.ac.jp |
| Strata-X (Polymeric) | α-Dicarbonyl Compounds | Not Specified | High | nii.ac.jp |
| C18 (Silica-based) | β-Carbolines derived from α-Dicarbonyls | Acetonitrile in 0.5% Formic Acid | Not Specified | acs.org |
| Polymeric Reversed Phase | General Analytes | Methanol, Acetonitrile | High | phenomenex.com |
Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is a fundamental separation technique that partitions a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comphenomenex.com The efficiency of the extraction depends on the compound's relative solubility in the two phases, which is described by the partition coefficient (KP). libretexts.orgnumberanalytics.com Optimizing an LLE protocol involves the careful selection of solvents and the adjustment of experimental conditions to maximize the transfer of the target analyte, such as this compound, into the organic phase while leaving interferences behind. phenomenex.com
The optimization of an LLE method hinges on several key parameters:
Solvent Selection : The choice of the extraction solvent is the most critical factor. scioninstruments.com The solvent should have high solubility for the analyte and be immiscible with the sample matrix (usually water). numberanalytics.com For non-polar to moderately polar compounds like diketones, solvents such as ethyl acetate, dichloromethane, and hexane (B92381) are commonly considered. economysolutions.in The analyte's LogP value, which indicates its hydrophobicity, is a key guide for solvent selection; a positive LogP value suggests preferential partitioning into an organic phase. chromatographyonline.com
pH Control : For ionizable analytes, the pH of the aqueous phase must be controlled to ensure the compound is in its neutral, un-ionized form. chromatographyonline.com This maximizes its hydrophobicity and subsequent extraction into the organic solvent. For acidic compounds, the pH should be adjusted to at least two units below the analyte's pKa, while for basic compounds, it should be two units above the pKa. scioninstruments.comchromatographyonline.com As this compound is a neutral compound, pH adjustment is generally not required unless the sample matrix is highly acidic or basic.
Ionic Strength Adjustment : The solubility of hydrophilic or polar analytes in the aqueous phase can be decreased by adding a high concentration of an inert salt, such as sodium sulfate (B86663) or sodium chloride. chromatographyonline.com This "salting-out" effect drives the analyte into the organic phase, thereby increasing the extraction recovery. chromatographyonline.com
Solvent-to-Sample Ratio : The ratio of the volume of the organic solvent to the aqueous sample can influence extraction efficiency. A higher ratio, with a generic optimum often cited around 7:1, can improve recovery, although the ideal value depends on the analyte's partition coefficient. chromatographyonline.com
Extraction Time and Agitation : Sufficient time and vigorous mixing are necessary to allow the analyte to reach equilibrium between the two phases. chromatographyonline.com These parameters are typically optimized empirically to ensure complete extraction without forming difficult-to-separate emulsions.
| Parameter | Principle of Optimization | General Recommendation |
|---|---|---|
| Solvent Choice | Maximize analyte solubility and selectivity while ensuring immiscibility with the sample phase. numberanalytics.com | Select based on analyte polarity (LogP). For diketones, consider ethyl acetate, dichloromethane, or hexane. economysolutions.in |
| pH Adjustment | Ensure ionizable analytes are in their neutral form to maximize partitioning into the organic phase. chromatographyonline.com | Adjust pH to 2 units below pKa for acids and 2 units above pKa for bases. Not critical for neutral compounds like this compound. scioninstruments.com |
| Ionic Strength ("Salting Out") | Decrease the analyte's solubility in the aqueous phase by adding salt, thus driving it into the organic phase. chromatographyonline.com | Add high concentrations (e.g., 3–5 M) of salts like sodium sulfate or sodium chloride to the aqueous sample. chromatographyonline.com |
| Solvent/Sample Volume Ratio | Increase the amount of organic solvent to enhance extraction efficiency. chromatographyonline.com | A ratio of 7:1 (organic:aqueous) is often considered a starting point for optimization. chromatographyonline.com |
Role of 5,6 Decanedione in Chemical Synthesis and Materials Science Research
As a Building Block in Complex Organic Molecule Synthesis
5,6-Decanedione, an aliphatic vicinal diketone, possesses a reactive functionality that makes it a potential building block in the synthesis of more complex organic molecules. Its two adjacent carbonyl groups can participate in a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
Precursor in Natural Product Synthesis Schemes
While the direct application of this compound as a precursor in the total synthesis of specific natural products is not extensively documented in readily available scientific literature, its structural motif as a 1,2-diketone is a key feature in various synthetic strategies. Generally, aliphatic diketones can be employed in cyclization reactions to form carbocyclic and heterocyclic systems, which are core structures of many natural products. The reactivity of the dual carbonyls allows for the formation of carbon-carbon and carbon-heteroatom bonds, essential for building molecular complexity.
Table 7.1: Potential Synthetic Applications of Diketone Precursors in Natural Product Synthesis
| Target Structural Motif | Role of Diketone Precursor | Potential Key Transformation |
|---|---|---|
| Substituted Carbocycles | Formation of five- or six-membered rings | Intramolecular aldol (B89426) condensation |
| Heterocyclic Systems | Introduction of heteroatoms into a ring structure | Condensation with dinucleophiles (e.g., hydrazine (B178648), diamines) |
Intermediate in Synthetic Pharmaceutical Scaffold Construction (Mechanistic, non-human clinical)
In the field of medicinal chemistry, the construction of novel molecular scaffolds is crucial for the development of new therapeutic agents. Vicinal diketones, such as this compound, are valuable intermediates for the synthesis of various heterocyclic scaffolds. One of the most common applications of 1,2-diketones is in the synthesis of pyridazines, which are six-membered aromatic rings containing two adjacent nitrogen atoms. iglobaljournal.comwikipedia.org
The reaction of a 1,2-diketone with hydrazine or its derivatives is a well-established method for forming the pyridazine (B1198779) ring. wikipedia.orgliberty.edu The mechanism involves the condensation of the hydrazine with the two carbonyl groups of the diketone to form a dihydropyridazine (B8628806), which can then be oxidized to the aromatic pyridazine. iglobaljournal.com This reaction is versatile and can be used to produce a wide array of substituted pyridazines by varying the substituents on both the diketone and the hydrazine. organic-chemistry.org Pyridazine derivatives are present in a number of drugs and are considered a "pharmacophore" of interest. wikipedia.org
Table 7.2: General Reaction for Pyridazine Synthesis from 1,2-Diketones
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
Applications in Polymer Chemistry and Advanced Materials Research
The bifunctional nature of this compound, with its two reactive carbonyl groups, suggests its potential utility in the field of polymer chemistry and materials science.
Monomer for Polycondensation Reactions and Polymer Backbone Incorporation
Polycondensation is a process of polymerization in which monomers containing two or more reactive functional groups combine, typically with the elimination of a small molecule like water. nih.gov Aliphatic diketones, in principle, can act as monomers in polycondensation reactions with other difunctional monomers, such as diamines, to form polymers like polyamides. The reaction would involve the formation of an imine linkage between the carbonyl groups of the diketone and the amino groups of the diamine.
Incorporating the diketone moiety into the polymer backbone could impart specific properties to the resulting material. The carbonyl groups can influence the polymer's thermal stability, solubility, and potential for post-polymerization modification. However, specific examples of polycondensation reactions utilizing this compound are not widely reported.
Ligand in Coordination Chemistry and Catalysis Research
Diketones are a well-known class of ligands in coordination chemistry, capable of binding to metal ions to form stable complexes. rsc.orgcolorado.eduiosrjournals.org Typically, β-diketones are used for this purpose, but α-diketones (1,2-diketones) like this compound can also act as bidentate ligands, coordinating to a metal center through the two oxygen atoms of the carbonyl groups. asianpubs.org
These metal-diketonate complexes have found applications in catalysis, where the electronic and steric properties of the ligand can influence the activity and selectivity of the metal catalyst. nih.govrsc.org Metal β-diketonate complexes have been shown to be effective catalysts for various organic transformations. rsc.orgcolorado.edu While the catalytic applications of metal complexes specifically with this compound are not well-documented, the general principles of diketonate ligands suggest a potential for such applications.
Research on this compound in Flavor and Fragrance Chemistry (Mechanistic, non-consumer focus)
In the context of flavor and fragrance chemistry, research often focuses on the identification of volatile organic compounds and the mechanisms of their formation in natural products and processed foods. While one source indicates that this compound is not recommended for direct use as a flavor or fragrance ingredient, its presence in natural sources and its potential formation during food processing are of scientific interest. thegoodscentscompany.com It has been identified as a volatile compound in bouea macrophylla fruit. thegoodscentscompany.com
Alpha-diketones are known to be formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is cooked. nih.govresearchgate.netacs.org This reaction is responsible for the development of many of the desirable flavors and aromas in cooked food. The formation of α-dicarbonyl compounds is a key step in the Maillard reaction cascade, arising from the degradation of sugars. researchgate.netnih.gov These highly reactive dicarbonyls can then participate in further reactions that lead to the formation of a wide variety of flavor compounds. nih.gov The specific pathways for the formation of a C10 α-diketone like this compound would likely involve the degradation and fragmentation of larger sugar molecules. acs.orgnih.gov
Table 7.3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Hydrazine |
| Pyridazine |
| Dihydropyridazine |
Investigation of Formation Pathways in Model Food Systems (Mechanistic)
The formation of this compound in food systems is primarily attributed to two major chemical pathways: lipid oxidation and the Maillard reaction. While direct mechanistic studies exclusively on this compound are limited, a comprehensive understanding can be derived from research on the formation of analogous α-dicarbonyl compounds.
Lipid Oxidation:
Unsaturated fatty acids, prevalent in many food matrices, are susceptible to oxidation, a complex process that generates a variety of volatile and non-volatile compounds, including dicarbonyls. The formation of this compound through this pathway is likely to originate from the oxidation of C10 fatty acids or the cleavage of longer-chain unsaturated fatty acids such as linoleic and linolenic acids. tandfonline.comscielo.brnih.gov The process is initiated by the formation of hydroperoxides, which are unstable and undergo further reactions, including cleavage of the carbon chain, to yield smaller molecules like aldehydes and ketones. nih.gov Subsequent oxidation of these intermediates can lead to the formation of α-dicarbonyls like this compound. For instance, the oxidation of linoleic acid is known to produce a variety of volatile compounds, and it is plausible that this compound is a minor product of these complex reaction cascades. reading.ac.ukresearchgate.net
Maillard Reaction:
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a significant source of flavor and aroma compounds in thermally processed foods. nih.govsandiego.edu This intricate network of reactions involves the formation of numerous reactive intermediates, including α-dicarbonyls. nih.gov While the formation of smaller α-dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143) is well-documented, the generation of larger molecules like this compound is also conceivable through similar reaction mechanisms involving larger sugar fragments or intermediates derived from the Strecker degradation of amino acids. sandiego.eduyoutube.com These reactive dicarbonyl intermediates are highly influential in the subsequent development of flavor profiles. nih.gov
One study has identified this compound as a major volatile ketone in unripe kundang fruits (Bouea macrophylla Griffith), suggesting that its formation can also occur through enzymatic or other biochemical pathways in natural systems. tandfonline.comtandfonline.com
Table 1: Potential Formation Pathways and Precursors of this compound in Model Food Systems
| Formation Pathway | Potential Precursors | Key Reaction Types |
|---|---|---|
| Lipid Oxidation | Decanoic Acid, Linoleic Acid, Linolenic Acid | Autoxidation, Hydroperoxide formation and cleavage |
| Maillard Reaction | Reducing Sugars (e.g., Glucose), Amino Acids | Condensation, Rearrangement, Strecker degradation |
Research on Chemoreceptor Binding Mechanisms (Mechanistic, non-human testing)
The study of how chemical compounds like this compound interact with sensory receptors is crucial for understanding flavor perception. Research in this area, primarily using non-human models, has focused on olfactory receptors, as volatile ketones are significant contributors to aroma.
Olfactory Receptor Binding:
Studies on the olfactory sensitivity of mice to a range of aliphatic ketones have provided valuable insights into the structure-activity relationships that govern the interaction between these odorants and their receptors. oup.comnih.gov Research has shown that the olfactory detection thresholds for aliphatic ketones are influenced by both the carbon chain length and the position of the carbonyl group. oup.comnih.gov
For homologous series of 2-ketones and symmetrical ketones, a U-shaped relationship has been observed between carbon chain length and olfactory sensitivity, with the lowest detection thresholds found for ketones with intermediate chain lengths. oup.comnih.gov This suggests that the binding pocket of the responsible olfactory receptors has an optimal size for accommodating these molecules.
Furthermore, investigations into the binding of ketones to specific mouse olfactory receptors, such as mOR912-93, have revealed the importance of specific amino acid residues in the receptor for odorant binding. escholarship.org While direct studies on this compound are not available, these findings imply that its interaction with olfactory receptors would be dependent on its specific molecular geometry and the presence of complementary binding sites within the receptor protein. The binding of an odorant molecule to an olfactory receptor, which is a type of G protein-coupled receptor (GPCR), initiates a signal transduction cascade that ultimately leads to the perception of smell.
Taste Receptor Interactions:
Table 2: Structure-Activity Relationships in Aliphatic Ketone Olfactory Perception (Based on Mouse Studies)
| Molecular Feature | Impact on Olfactory Detection | General Observation |
|---|---|---|
| Carbon Chain Length | Significant | U-shaped correlation; optimal sensitivity at intermediate chain lengths. oup.comnih.gov |
Environmental Research and Degradation Pathways of 5,6 Decanedione
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as sunlight (photodegradation) and chemical reactions with water (hydrolysis) and other environmental oxidants.
Photodegradation under Simulated Environmental Conditions (UV and Visible Light)
The photochemical behavior of α-diketones, such as 5,6-decanedione, has been a subject of scientific inquiry. Research on aliphatic 1,2-diketones indicates that upon photolysis, they can yield 2-hydroxycyclobutanones with high efficiency. cdnsciencepub.com While specific studies on the photodegradation of this compound under various light conditions are limited, the general mechanism for aliphatic α-diketones suggests a pathway involving intramolecular hydrogen abstraction.
The photolysis of benzil (B1666583), an aromatic α-diketone, in cyclohexane (B81311) solution has been shown to produce a variety of products including benzoic acid, benzaldehyde, and phenyl cyclohexyl ketone. cdnsciencepub.com The disappearance of benzil was found to be linear with time as long as it was present to absorb light. cdnsciencepub.com Although an aromatic diketone, the study of benzil provides insights into the potential complexity of photodegradation products that might arise from related aliphatic compounds like this compound.
Table 1: Potential Photodegradation Products of Aliphatic α-Diketones
| Precursor Compound | Potential Photodegradation Product(s) | Reference |
|---|---|---|
| Aliphatic 1,2-diketones | 2-hydroxycyclobutanones | cdnsciencepub.com |
This table includes data from related compounds to infer potential pathways for this compound due to limited direct research.
Hydrolysis and Oxidation in Aquatic Environments: Reaction Kinetics and Products
Research on the oxidation of E-5-decene by potassium permanganate (B83412) in slightly acidic aqueous acetone (B3395972) solutions demonstrated the formation of this compound as a major product, which is formed sequentially from the oxidation of the intermediate ketol, 5-hydroxy-6-decanone. cdnsciencepub.comresearchgate.net Further oxidation of this compound was observed to produce pentanoic acid. cdnsciencepub.com This suggests that in environments with strong oxidizing agents, this compound can be degraded into smaller carboxylic acids. The study noted that pentanoic acid began to accumulate before any dione (B5365651) could be detected, which may indicate that the dione is readily oxidized. cdnsciencepub.com
Table 2: Oxidation Products of this compound Precursors and Analogs
| Reactant | Oxidizing Agent | Intermediate Product(s) | Final Product(s) | Reference |
|---|
Biotic Degradation Pathways
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a key process in the removal of chemicals from soil and water systems.
Microbial Degradation in Soil and Water Systems
The microbial metabolism of ketones is a known phenomenon, with various bacteria and fungi capable of utilizing these compounds as carbon and energy sources. nih.govmaxapress.complos.orgoup.comresearchgate.net The degradation of aliphatic ketones by yeasts such as Candida maltosa, Candida tropicalis, and Yarrowia lipolytica has been documented. nih.gov Fungi, in general, employ several mechanisms for hydrocarbon metabolism, including partial transformation, complete degradation in the presence of a co-substrate, and utilization as a sole carbon source. oup.com
Fungal degradation of aliphatic hydrocarbons can proceed through terminal or subterminal oxidation. maxapress.complos.orgoup.com Terminal oxidation involves the hydroxylation of a terminal methyl group to form a primary alcohol, which is then oxidized to a fatty acid and further degraded. nih.gov Subterminal oxidation, which is relevant to ketones, involves the oxidation of an internal methylene (B1212753) group to a secondary alcohol and then to a ketone. maxapress.complos.orgoup.com This ketone can then be further metabolized. nih.govmaxapress.complos.orgoup.com
Identification of Microbial Metabolites
While specific studies identifying the microbial metabolites of this compound are scarce, research on analogous compounds provides likely pathways. The enzymatic degradation of 4,6-nonanedione, a structurally similar β-diketone, by a hydrolase from Pseudomonas sp. was found to yield 2-pentanone and n-butyric acid. tandfonline.com This suggests a hydrolytic cleavage of the carbon-carbon bond between the two carbonyl groups.
For aliphatic ketones in general, bacterial degradation can involve Baeyer-Villiger monooxygenases that convert the ketone to an ester, which is subsequently hydrolyzed by an esterase into an alcohol and a fatty acid. nih.gov The degradation of dodecane-2-one by various yeasts has been demonstrated, implying that similar pathways could exist for other aliphatic ketones like this compound. nih.gov
Table 3: Identified Microbial Metabolites of a Structurally Similar Diketone
| Substrate | Microorganism/Enzyme | Metabolite 1 | Metabolite 2 | Reference |
|---|
This table presents data from a closely related compound to infer potential metabolites of this compound.
Enzymatic Mechanisms of Biotransformation by Microorganisms
The enzymatic machinery involved in the breakdown of ketones is diverse. As mentioned, Baeyer-Villiger monooxygenases are key enzymes in the bacterial degradation of ketones, catalyzing the insertion of an oxygen atom to form an ester. nih.gov Esterases then hydrolyze the ester linkage. nih.gov
In fungi, cytochrome P450 monooxygenases are often involved in the initial oxidation of hydrocarbons to alcohols and ketones. maxapress.comoup.com For diketones, specific hydrolases can cleave the C-C bond between the carbonyl groups. The β-diketone hydrolase from Pseudomonas sp. that acts on 4,6-nonanedione is an example of such an enzyme. tandfonline.com This enzymatic cleavage is a crucial step in the mineralization of the compound.
The biotransformation of organic compounds by microorganisms can involve a variety of reactions including oxidation, reduction, and hydrolysis, carried out by enzymes such as oxidases, reductases, and hydrolases. inflibnet.ac.inslideshare.net
Table 4: Enzymes Involved in the Biotransformation of Ketones and Related Compounds
| Enzyme Class | Reaction Type | Substrate Type | Potential Products | References |
|---|---|---|---|---|
| Baeyer-Villiger Monooxygenases | Oxidation | Ketones | Esters | nih.gov |
| Esterases | Hydrolysis | Esters | Alcohols, Carboxylic acids | nih.gov |
| Cytochrome P450 Monooxygenases | Oxidation | Aliphatic hydrocarbons | Alcohols, Ketones | maxapress.comoup.com |
Role in Biogeochemical Cycles and Environmental Fate Models (Non-human focus)
The environmental fate of the organic compound this compound, a diketone, is governed by its physicochemical properties and its interactions within various environmental compartments, including the atmosphere, water, soil, and biota. In the absence of extensive experimental data, its behavior is largely predicted using validated computational models, such as the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. chemistryforsustainability.orgchemsafetypro.com These models use the chemical's structure to estimate properties that determine its transport, degradation, and partitioning in the environment. epa.govepa.gov
The movement and transformation of chemical elements and compounds between living organisms and the abiotic environment (atmosphere, crust, and water) constitute biogeochemical cycles. data.gov For a substance like this compound, its role in these cycles is primarily defined by its degradation pathways and its tendency to partition between different environmental media.
Predicted Physicochemical Properties and Environmental Partitioning
Environmental fate models rely on key physicochemical properties to predict a compound's distribution. The partitioning of this compound is predicted based on properties like the octanol-water partition coefficient (Log Kₒw), soil adsorption coefficient (Kₒc), bioconcentration factor (BCF), and Henry's Law Constant. A Level III Fugacity Model, a component of EPI Suite™, predicts the ultimate distribution of a chemical when continuously released into the environment. chemistryforsustainability.orgepisuite.dev
Based on its structure, this compound is expected to primarily reside in soil and water, with a smaller fraction partitioning to the atmosphere and sediment. The Log Kₒw, an indicator of a chemical's hydrophobicity, is computed to be 2.3, suggesting a moderate tendency to partition from water into organic phases like lipids. nih.gov
Interactive Table 1: Predicted Environmental Fate Properties of this compound Data estimated using EPI Suite™, a standard quantitative structure-activity relationship (QSAR) modeling tool. chemistryforsustainability.orgepa.gov
| Property | Predicted Value | Significance for Environmental Fate |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.3 nih.gov | Indicates moderate hydrophobicity and a tendency to adsorb to organic matter in soil and sediment. |
| Log Kₒc (Soil Adsorption Coefficient) | 2.08 (Kₒc = 120 L/kg) | Suggests moderate mobility in soil; the compound will have some movement but will also bind to soil organic carbon. epa.gov |
| Henry's Law Constant | 1.16 x 10⁻⁶ atm-m³/mol | A low value indicating the compound is not highly volatile and will tend to partition from air to water. epa.govepa.gov |
| Log BCF (Bioconcentration Factor) | 1.14 (BCF = 13.8 L/kg) | Predicts a low potential for bioaccumulation in the fatty tissues of aquatic organisms. europa.eueuropa.eu |
Degradation Pathways
Degradation is the process by which a chemical substance is broken down into simpler, often less harmful, components through mechanisms like photolysis, oxidation, and biodegradation. epa.gov
Atmospheric Degradation
In the atmosphere, the dominant degradation pathway for most organic compounds is reaction with hydroxyl (•OH) radicals, which are highly reactive and act as a primary atmospheric cleanser. epa.gov The rate of this reaction determines the compound's atmospheric lifetime. For this compound, the predicted atmospheric half-life is relatively short.
The reaction with •OH radicals is expected to cleave the molecule, leading to the formation of smaller, more oxidized compounds such as carboxylic acids and aldehydes. For instance, oxidation of similar ketones can result in the formation of butanoic and pentanoic acids.
Interactive Table 2: Predicted Atmospheric Oxidation of this compound Atmospheric lifetime is calculated based on the reaction rate with hydroxyl radicals estimated by AOPWIN™. epa.govethz.ch
| Parameter | Predicted Value | Implication |
| •OH Radical Reaction Rate Constant | 1.99 x 10⁻¹¹ cm³/molecule-sec | A relatively fast reaction rate. |
| Atmospheric Half-Life | 21.2 hours (assuming •OH concentration of 1.5 x 10⁶ molecules/cm³) | The compound is not expected to persist for long periods in the atmosphere or undergo long-range transport. epa.gov |
Aquatic and Soil Degradation
In aquatic and terrestrial environments, biodegradation is a key degradation pathway. Models predict that this compound is likely to undergo biodegradation, although it may not be rapid. chemistryforsustainability.org Microorganisms in soil and water can metabolize the compound, breaking it down for energy and nutrients.
Chemical degradation can also occur. Studies on the oxidation of related alkenes show that this compound can be formed from the oxidation of intermediates like 5-hydroxy-6-decanone. This suggests that this compound itself can be further oxidized in aqueous environments, potentially yielding smaller carboxylic acids such as pentanoic acid.
Photolysis, or degradation by sunlight, may also contribute to the breakdown of this compound, particularly in sunlit surface waters. Aliphatic 1,2-diketones are known to undergo photolytic reactions.
Biological Research Involving 5,6 Decanedione Mechanistic, Non Clinical, Non Human
Mechanistic Studies in Cellular Signaling Pathways (in vitro, non-human, non-clinical)
No in vitro or non-human studies investigating the mechanistic effects of 5,6-decanedione on cellular signaling pathways were found. The general field of cellular signaling is vast, with numerous pathways that can be perturbed by small molecules, but specific research on this compound's involvement is absent from the available scientific literature nih.govfrontiersin.orgfrontiersin.orgresearchgate.net.
Receptor Binding Studies and Ligand-Protein Interactions (in vitro, non-human)
No studies detailing the in vitro interaction of this compound with specific protein receptors or describing its binding affinities and kinetics were identified. Publicly available information from sources such as PubChem provides chemical and physical data for this compound but does not include results from biological receptor binding assays or ligand-protein interaction studies. nih.govuni.lu While general methodologies for studying ligand-protein interactions are well-established, there is no evidence in the retrieved literature of these techniques being applied to this compound.
Emerging Research Frontiers and Future Directions for 5,6 Decanedione
Integration with Artificial Intelligence and Machine Learning in Chemical Research
For 5,6-Decanedione, an AI model could rapidly generate and evaluate numerous potential retrosynthetic disconnections. The primary goal is to predict possible reactants given the target molecule. mit.edu For instance, a model might suggest pathways starting from precursors like valeryl chloride and pentanoyl chloride, or through the oxidation of decane (B31447), while ranking them based on predicted yield, cost of starting materials, and reaction conditions. Transformer-based models, a type of neural network architecture, are particularly adept at this, treating chemical reactions like a language to translate a product into its reactants. chemrxiv.org
Table 1: Comparison of Retrosynthesis Approaches
| Feature | Traditional Human-Led Approach | Early Rule-Based Systems (e.g., LHASA) | Modern AI/ML Approach |
|---|---|---|---|
| Basis | Chemist's intuition, experience, and literature search. | Pre-defined, manually encoded reaction rules. mit.edu | Learning from large experimental reaction datasets. mit.edu |
| Scalability | Limited by individual expertise and time. | Computationally expensive to apply thousands of rules. mit.edu | Can analyze vast chemical spaces and propose numerous routes efficiently. arxiv.org |
| Novelty | Dependent on chemist's creativity. | Limited to known reaction types within its knowledge base. mit.edu | Capable of suggesting non-intuitive and novel transformations. pharmafeatures.com |
| Application to this compound | Relies on known diketone synthesis methods. | Would apply standard carbonyl chemistry rules. | Could predict optimal precursors and conditions from a wide range of possibilities, potentially uncovering more efficient routes. |
High-Throughput Screening (HTS) involves the parallel execution of a large number of experiments, often automated, to rapidly identify "hits" or compounds with desired activity. labkey.com This technique is invaluable for discovering new catalysts and optimizing reaction conditions. sigmaaldrich.com In the context of this compound synthesis, HTS could be employed to screen libraries of potential catalysts for the selective oxidation of decane or the coupling of five-carbon precursors.
Machine learning algorithms can significantly enhance HTS by building predictive models from the screening data. umich.edu For example, an unsupervised ML algorithm could analyze data from a catalytic screen to identify non-intuitive ligands that stabilize a specific catalyst geometry, accelerating the discovery process beyond what is possible with intuition-biased experiments. rwth-aachen.de By running quantum mechanical simulations as a data set, ML can identify the key material properties—such as atomic strain or electron orbital characteristics—that govern catalyst performance. umich.edu This synergy between HTS and ML allows for the rapid optimization of reaction parameters, potentially leading to higher yields and selectivity in the production of this compound.
Nanomaterials and this compound Composites Research
Nanomaterials are increasingly used as reinforcing agents in composite materials to enhance mechanical, thermal, or electrical properties. johnkeellsresearch.comresearchgate.net The incorporation of nanoparticles into a polymer matrix can lead to significant improvements in strength, stiffness, and hardness. researchgate.netresearchgate.net
Research in this area for a compound like this compound would likely explore its role as a component within a larger nanocomposite system. For example, if this compound were used as a plasticizer or an additive in a polymer matrix like polypropylene, its interaction with embedded nanomaterials such as graphene, nanoclay, or carbon nanotubes could be investigated. mdpi.com Studies have shown that adding nanoparticles can dramatically alter the properties of polymer composites. mdpi.com The presence of this compound could influence the dispersion of these nanoparticles within the polymer, thereby affecting the final mechanical properties of the composite material. Research could focus on how the diketone functionality mediates the interface between the polymer and the nanoparticle, potentially leading to novel materials with tailored characteristics.
Table 2: Potential Effects of Nanoparticle Inclusion in Polymer Composites
| Nanomaterial | Polymer Matrix | Potential Enhancement | Reference |
|---|---|---|---|
| Graphene Nanosheets | Polypropylene | Increased tensile strength and modulus of elasticity. | mdpi.com |
| Nanoclay | Polypropylene | Improved tensile strength and modulus of elasticity. | mdpi.com |
| Carbon Nanotubes | Various | Exceptional electrical conductivity and strength reinforcement. | polymernanocentrum.cz |
Sustainable Chemistry and Circular Economy Considerations in Diketone Chemistry
The principles of green and circular chemistry aim to design products and processes that minimize waste and hazardous substances, favor renewable resources, and keep materials in use for as long as possible. tradebe.comuva.nlnih.gov These concepts are critical for the future of chemical manufacturing, including the synthesis of diketones.
Applying green chemistry principles to the synthesis of this compound would involve several key considerations:
Preventing Waste : Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product. tradebe.com
Use of Catalysis : Employing catalytic reagents instead of stoichiometric ones to minimize waste. For example, using an efficient oxidation catalyst system rather than stoichiometric oxidants. tradebe.comgoogle.com
Renewable Feedstocks : Exploring pathways that utilize bio-based starting materials rather than depletable fossil fuels. tradebe.com The catalytic production of other valuable chemicals, like hexane-1,2,5,6-tetrol, from biomass-derived compounds showcases the potential for creating sustainable chemical value chains. rsc.org
Energy Efficiency : Developing reactions that can be run at ambient temperature and pressure to reduce energy consumption. tradebe.com
The circular economy extends these principles by focusing on the entire lifecycle of a product. uva.nluv.es In diketone chemistry, this could involve designing this compound-containing products for easier degradation or developing chemical recycling processes to recover the diketone or its constituent parts for reuse, thus closing the material loop. uva.nluv.es
Interdisciplinary Research with Advanced Analytical Sciences and Engineering
Progress in understanding and utilizing this compound is intrinsically linked to interdisciplinary collaboration, particularly with advanced analytical sciences and chemical engineering. kcl.ac.uk
Advanced analytical techniques are essential for characterizing the compound and monitoring its reactions with high precision. monash.eduusc.edu.au
Separation Techniques : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for separating this compound from reaction mixtures and quantifying its purity. usc.edu.au
Spectroscopic and Spectrometric Methods : Mass Spectrometry (MS) is used to confirm the molecular weight and structure, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise arrangement of atoms within the molecule. usc.edu.au These techniques are vital for both routine analysis and in-depth mechanistic studies. monash.edu
Chemical engineering plays a critical role in translating laboratory-scale synthesis into viable industrial processes. utwente.nl This involves:
Reactor Design : Designing and optimizing reactors for the safe and efficient production of this compound.
Process Optimization : Applying principles of thermodynamics and kinetics to maximize yield and minimize energy consumption.
Scale-Up : Addressing the challenges of moving a chemical process from the lab bench to a large-scale manufacturing plant.
The synergy between chemists developing synthetic routes, analytical scientists providing detailed characterization, and chemical engineers designing efficient processes is fundamental to advancing the practical applications of this compound. kcl.ac.ukutwente.nl
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-Decanedione, and what experimental parameters critically influence yield optimization?
- Methodological Answer : The synthesis typically involves oxidation of 5,6-decanediol using catalysts like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). Yield optimization requires controlling reaction temperature (e.g., 0–25°C for PCC to avoid over-oxidation) and stoichiometric ratios. GC-MS and NMR are essential for purity validation .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and purity profiles?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves keto-enol tautomerism, while IR spectroscopy identifies carbonyl stretching frequencies (∼1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. For quantitative purity, HPLC with UV detection (λ = 210–280 nm) is recommended .
Q. How does this compound behave in common organic reactions, such as nucleophilic additions or condensations?
- Methodological Answer : The diketone undergoes aldol condensations under basic conditions (e.g., NaOH/EtOH) to form cyclic enol ethers. For nucleophilic additions, Grignard reagents preferentially attack the less sterically hindered carbonyl group. Reaction monitoring via TLC and in-situ IR is critical to track intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the solvent-dependent keto-enol tautomerism of this compound?
- Methodological Answer : Polar solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while nonpolar solvents (e.g., hexane) favor the diketone. Computational studies (DFT calculations) and variable-temperature NMR can quantify equilibrium constants. Solvent dielectric constants should be correlated with tautomer ratios .
Q. How do extreme pH or temperature conditions affect the stability and degradation pathways of this compound?
- Methodological Answer : Under acidic conditions (pH < 3), the compound may undergo cyclization to form furan derivatives. Thermal stability assays (TGA/DSC) reveal decomposition above 150°C. Accelerated stability studies (40°C/75% RH) paired with LC-MS identify degradation products .
Q. What computational models best predict the physicochemical properties of this compound, and how do they align with experimental data?
- Methodological Answer : Molecular dynamics simulations (e.g., AMBER force fields) predict solubility parameters, while COSMO-RS models estimate partition coefficients. Validation requires comparing results with experimental logP (octanol-water) and melting point data. Discrepancies may indicate force-field limitations .
Q. How can researchers resolve contradictions in reported reaction kinetics or catalytic efficiencies involving this compound?
- Methodological Answer : Replicate studies under standardized conditions (e.g., solvent, catalyst loading). Use statistical tools like ANOVA to assess variability. Cross-reference with kinetic isotope effects (KIE) or isotopic labeling to confirm mechanistic hypotheses .
Q. What strategies are effective for studying this compound’s interactions with biomolecules (e.g., enzymes or DNA)?
- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinities, while molecular docking (AutoDock Vina) identifies interaction sites. Fluorescence quenching assays with bovine serum albumin (BSA) can screen for protein binding. Validate via circular dichroism (CD) for conformational changes .
Methodological Considerations
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis and analyze variable interactions .
- Data Contradictions : Apply error analysis (e.g., propagation of uncertainty) and report confidence intervals for reproducibility .
- Ethical & Feasibility : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure research questions address gaps without redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
